Coumarin derivatives represent a structurally diverse class of heterocyclic compounds with significant therapeutic potential. Among these, 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 109650-11-5) has emerged as a key scaffold in developing modulators of the RAF/MEK/ERK signaling pathway. This pathway represents a crucial intracellular signaling cascade frequently exploited by viruses to facilitate their replication cycle. The molecular structure of this compound features a benzyl substitution at the C3 position, chloro and hydroxy groups at C6 and C7 respectively, and a methyl group at C4, creating a distinct pharmacophore profile. Its systematic name follows IUPAC conventions, with molecular formula C₁₇H₁₃ClO₃ and molecular weight 300.74 g/mol [1] [4] [10]. This structural complexity enables specific interactions with biological targets, particularly within kinase signaling pathways implicated in viral pathogenesis.
- Table 1: Molecular Characterization of 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
Property | Value | Source/Reference |
---|
CAS Registry Number | 109650-11-5 | [4] [10] |
IUPAC Name | 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one | [1] |
Molecular Formula | C₁₇H₁₃ClO₃ | [1] [4] |
Molecular Weight | 300.74 g/mol | [1] [4] |
SMILES | CC1=C(CC2=CC=CC=C2)C(=O)OC2=CC(O)=C(Cl)C=C21 | [4] |
Related Core Structure | 6-Chloro-7-hydroxy-4-methylcoumarin (CAS: 19492-02-5) | [9] |
Role of RAF/MEK/ERK Pathway Modulation in Viral Replication Suppression
The RAF/MEK/ERK signaling cascade serves as a central regulatory pathway governing critical cellular processes including proliferation, differentiation, and survival. Numerous viruses, particularly RNA viruses like influenza A virus (IAV) and SARS-CoV-2, exploit this pathway to enhance viral entry, replication, and virion release. Comparative virological studies demonstrate that IAV exhibits a significantly stronger dependency on RAF/MEK/ERK signaling than SARS-CoV-2. Quantitative assessments reveal that the MEK inhibitor zapnometinib achieves substantially lower EC₅₀ (concentration for 50% antiviral effect) and IC₅₀ (concentration for 50% pathway inhibition) values against IAV than against SARS-CoV-2 in standardized assays [3]. This differential dependency highlights the therapeutic potential of pathway modulation, where effective suppression of MEK1/2 kinase activity disrupts the intracellular environment necessary for efficient viral replication. Coumarin-based MEK inhibitors like 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one function primarily through allosteric inhibition, binding to a site distinct from the ATP-binding pocket. This mechanism induces conformational changes in MEK1/2, preventing phosphorylation and activation of their downstream substrate ERK1/2. The consequent disruption of viral co-option of host cell machinery leads to significant reductions in viral yield [3] [5].
Structural Evolution of Non-Biarylamine Allosteric MEK1 Inhibitors
Traditional MEK1/2 inhibitors, including FDA-approved drugs like trametinib and cobimetinib, predominantly feature a diarylamine scaffold that binds the allosteric site adjacent to the ATP-binding pocket. While effective, these inhibitors face challenges related to acquired resistance stemming from mutations in MEK1/2 or amplification of upstream oncogenes [2]. This limitation prompted exploration of structurally distinct chemotypes, leading to the development of coumarin-based non-biarylamine inhibitors. Molecular docking studies utilizing the MEK1 crystal structure (PDB: 3WIG) demonstrated that coumarin derivatives like compound 14d (structurally related to 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one) bind effectively to the allosteric site. Crucially, simplification of the scaffold via sulfamide group removal (yielding compound 17) improved the docking score from -8.85 to -9.87. This enhancement resulted from formation of an additional hydrogen bond between the coumarin carbonyl oxygen and Val212 of MEK1, a more thermodynamically favorable interaction than the original sulfamide-Arg190 bond [2]. This structural optimization validated coumarins as viable warheads for MEK inhibition, offering a distinct chemical space to circumvent resistance mechanisms associated with diarylamine-based drugs. The structural evolution underscores a strategic shift toward heterocyclic scaffolds with improved synthetic accessibility and binding interactions.
- Table 2: Comparative Antiviral Efficacy and MEK Inhibition Profiles
Virus | MEK Inhibitor | EC₅₀ (Antiviral) | IC₅₀ (pERK Inhibition) | Dependency on RAF/MEK/ERK |
---|
Influenza A (IAV) | Zapnometinib | Lower value | Lower value | Stronger dependency |
SARS-CoV-2 | Zapnometinib | Higher value | Higher value | Weaker dependency |
Comparative basis | Standardized assays under identical conditions | [3] | [3] | [3] |
Rationale for 3-Benzyl-6-Chloro-7-Hydroxy-4-Methyl Substitution Patterns in Coumarin Scaffolds
The specific substitution pattern of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one emerges from strategic optimization to enhance MEK binding affinity and proteolysis-targeting chimera (PROTAC) compatibility:
C3 Benzyl Group: The benzyl moiety at the 3-position extends into a hydrophobic region of the MEK allosteric pocket. This substitution significantly enhances binding affinity compared to simpler alkyl chains. The aromatic system enables π-π stacking interactions with proximal hydrophobic residues, stabilizing the inhibitor-protein complex. This positioning was confirmed through crystallographic studies showing the benzyl group oriented toward the protein exterior, making it an ideal tethering point for linker attachment in PROTAC design [2] [10].
C6 Chloro Substituent: Introduction of chlorine at C6 serves dual purposes. Electronegative chlorine withdraws electron density, modulating the electronic properties of the coumarin core to enhance interactions with key residues (e.g., Val212) identified in docking studies. Furthermore, the chloro group contributes to improved metabolic stability by reducing susceptibility to oxidative degradation, a common issue with unsubstituted coumarins [7] [9] [10].
C7 Hydroxy Group: The phenolic hydroxy group at C7 acts as a crucial hydrogen bond donor/acceptor, facilitating interactions with polar residues near the allosteric binding site. This group also enhances the compound's solubility profile and contributes to the formation of salt bridges within the protein environment. Its position ortho to the chloro substituent creates a complementary electronic arrangement [7] [9].
C4 Methyl Group: The methyl substituent at C4 provides steric optimization without introducing excessive bulk. It fine-tunes the planarity and electron distribution of the lactone ring, promoting optimal orientation within the binding pocket. This minor hydrophobic modification has been shown to improve cellular permeability and target engagement in related coumarin-based inhibitors [9] [10].
Recent PROTAC development utilizing this scaffold demonstrated that strategic fluorination on the benzyl ring further amplifies degradation potency. Compounds like P6b, incorporating a fluorinated derivative of the core coumarin structure tethered to a VHL E3 ligase ligand via an alkyl linker (n=4), achieved remarkable DC₅₀ values (concentration for 50% degradation) of 0.3 μM for MEK1 and 0.2 μM for MEK2 in A549 cells. This highlights the compatibility of the substituted coumarin core for advanced therapeutic modalities beyond simple inhibition [2]. The substitution pattern thus represents a convergence of binding affinity optimization, physicochemical property enhancement, and functionalization potential for bifunctional molecules.
- Table 3: Key Substitution Effects on Coumarin Core for MEK-Targeted Activity
Position | Substituent | Primary Role | Structural Consequence | Experimental Evidence |
---|
C3 | Benzyl | Hydrophobic interaction & linker attachment | Accessible solvent exposure | Docking studies show solvent orientation [2] |
C4 | Methyl | Steric optimization | Electron distribution modulation | Improved cellular activity in analogs [9] [10] |
C6 | Chloro | Electronic modulation & stability | Electron-withdrawing effect | Enhanced binding affinity in PROTACs [2] |
C7 | Hydroxy | H-bonding & solubility | Ortho-effect with C6 chloro | Critical for polar interactions [7] [9] |